5-Acetylpyrimidine

Description

The exact mass of the compound 1-(5-Pyrimidinyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-5-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-2-7-4-8-3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTYNDRSENVEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341325 | |

| Record name | 1-(5-Pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-70-9 | |

| Record name | 1-(5-Pyrimidinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Acetylpyrimidine: A Technical Guide for Advanced Synthesis and Application

Abstract

5-Acetylpyrimidine, a key heterocyclic ketone, stands as a pivotal building block in contemporary drug discovery and materials science. Its unique electronic structure, characterized by an electron-deficient pyrimidine ring coupled with the versatile reactivity of an acetyl moiety, offers a rich landscape for chemical modification. This guide provides an in-depth exploration of the core chemical properties, structural characteristics, and reactive nature of this compound. We present a validated synthesis protocol, detailed spectroscopic analysis, and an examination of its application as a strategic synthon in the development of targeted therapeutics, particularly in the realm of enzyme inhibitors. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and advanced organic synthesis, facilitating the effective utilization of this versatile molecule.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleobases in DNA and RNA[1]. This inherent biological relevance has established pyrimidine derivatives as "privileged structures" in medicinal chemistry, appearing in a vast array of therapeutic agents across oncology, infectious diseases, and neurology[1]. The introduction of an acetyl group at the 5-position of the pyrimidine ring creates this compound (1-(Pyrimidin-5-yl)ethan-1-one), a molecule that marries the foundational biological significance of the pyrimidine core with the diverse reactivity of a ketone. This combination makes it an exceptionally valuable intermediate for generating complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs[2]. This guide aims to provide a detailed technical overview of this potent chemical entity.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its chemical behavior. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the acetyl group, while the ketone functionality, in turn, modulates the reactivity of the aromatic system.

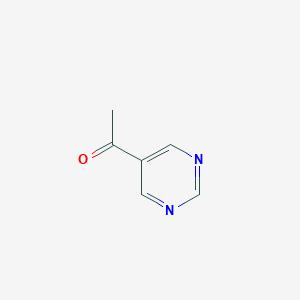

Caption: Chemical structure of this compound.

Key Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Pyrimidin-5-yl)ethanone | [3] |

| CAS Number | 10325-70-9 | [2][3] |

| Molecular Formula | C₆H₆N₂O | [2][3] |

| Molecular Weight | 122.12 g/mol | [2][3] |

| Physical Form | Pale yellow solid | [2] |

| Melting Point | 87-88 °C | [2] |

| Boiling Point | 70 °C at 2 Torr | [2] |

| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [2] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and final product confirmation. The following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by three distinct signals corresponding to the pyrimidine ring protons and the methyl protons of the acetyl group.

-

δ ~9.3-9.4 ppm (s, 1H): This singlet corresponds to the proton at the C2 position, significantly deshielded by the adjacent nitrogen atoms.

-

δ ~9.1-9.2 ppm (s, 2H): This singlet arises from the two equivalent protons at the C4 and C6 positions.

-

δ ~2.7 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation, with distinct signals for each carbon environment. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the carbonyl group.

-

δ ~197 ppm (C=O): The carbonyl carbon of the acetyl group.

-

δ ~160 ppm (C4/C6): The two equivalent carbons of the pyrimidine ring adjacent to a single nitrogen atom.

-

δ ~158 ppm (C2): The carbon atom situated between the two nitrogen atoms.

-

δ ~133 ppm (C5): The carbon atom of the pyrimidine ring bearing the acetyl substituent.

-

δ ~27 ppm (CH₃): The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups within the molecule.

-

~1700 cm⁻¹ (C=O Stretch): A strong absorption band characteristic of the carbonyl group in an aryl ketone.

-

~1550-1600 cm⁻¹ (C=C and C=N Stretch): A series of bands corresponding to the stretching vibrations of the pyrimidine ring.

-

~2900-3100 cm⁻¹ (C-H Stretch): Aromatic and aliphatic C-H stretching vibrations.

Synthesis and Reactivity

Recommended Synthesis Protocol

A reliable method for the synthesis of this compound involves a Negishi cross-coupling reaction. This approach offers good yields and functional group tolerance. The workflow is depicted below.

Caption: Workflow for the synthesis of this compound via Negishi coupling.

Step-by-Step Methodology:

-

Preparation of the Organozinc Reagent: To a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF at -10 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 30 minutes. In a separate flask, a solution of anhydrous zinc chloride (1.1 eq) in THF is prepared. The lithium salt solution is then transferred via cannula to the zinc chloride solution at 0 °C and stirred for 1 hour to form the 5-pyrimidinylzinc chloride reagent.

-

Negishi Coupling: To the freshly prepared organozinc reagent, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) followed by the slow addition of acetyl chloride (1.2 eq).

-

Reaction Progression and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the pyrimidine ring and the acetyl group.

-

Reactions at the Carbonyl Group: The acetyl group undergoes standard ketone reactions. For instance, Claisen-Schmidt condensation with various aryl aldehydes in the presence of a base can be used to synthesize a diverse library of chalcone derivatives, which are precursors to compounds with potential antimicrobial and anti-inflammatory activities[4].

-

Reactivity of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although this is less common than in pyrimidines bearing leaving groups at the 2, 4, or 6 positions. The ring can also undergo metalation, as seen in the synthesis protocol.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable precursor for a range of biologically active molecules.

-

Enzyme Inhibitors: It is a key intermediate in the synthesis of ketone-based protease inhibitors[2]. The ketone functionality can act as a warhead, forming a reversible covalent bond with active site residues of target enzymes.

-

Kinase Inhibitors: The pyrimidine scaffold is central to many kinase inhibitors. This compound can be elaborated into more complex structures that target the ATP-binding site of various kinases, which are often dysregulated in cancer[5].

-

Epigenetic Research: Derivatives of this compound, specifically 5-acetylcytosine and -uracil nucleosides, have been synthesized to study their effects on DNA transcription, providing insights into potential artificial epigenetic modifications.

-

Antimicrobial Agents: Chalcones derived from this compound have been investigated for their antimicrobial properties, demonstrating the utility of this scaffold in developing new anti-infective agents[6].

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place under an inert atmosphere[2].

Conclusion

This compound is a high-value chemical intermediate with a broad spectrum of applications in scientific research, particularly in the field of drug discovery. Its well-defined structure, predictable reactivity, and accessible synthesis make it an ideal starting point for the creation of diverse and complex molecular libraries. This guide has provided a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its applications, intended to empower researchers to fully leverage the potential of this versatile building block in their synthetic endeavors.

References

- Hussein, K. A. A., & Kassium, Y. A. (2021). Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. University of Aden Journal of Natural and Applied Sciences, 25(2), 273-282. [Link]

- Dhorajiya, B., Bhakhar, B. S., & Dholakiya, B. Z. (2012). Synthesis, characterization, solvatochromic properties, and antimicrobial evaluation of 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione-based chalcones. Asian Journal of Pharmaceutical and Clinical Research. [Link]

- Sakharov, A. (2015). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines.

- PubChem. (n.d.). 1-(Pyrimidin-5-yl)ethan-1-one. National Center for Biotechnology Information.

- Danda, P., et al. (2022). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 20(24), 4963-4974. [Link]

- Munikrishnappa, C. T., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.

- Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(3), 575-582. [Link]

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

- Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

- Chen, Y., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959. [Link]

- Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. [Link]

- Al-Ostath, A. I., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6296. [Link]

- University College London. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K)

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

- Mishra, R. K., & Panda, C. S. (2018). one pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. JETIR, 5(8). [Link]

- Testbook. (2023). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

- Royal Society of Chemistry. (2016). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron. [Link]

- NIST. (n.d.). Acetylacetone. NIST Chemistry WebBook. [Link]

- El-Sayed, W. M., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039–2048. [Link]

Sources

The Multifaceted Biological Activities of 5-Acetylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents. Among its myriad derivatives, the 5-acetylpyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of this compound derivatives. We will delve into their mechanisms of action, supported by quantitative data and structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile scaffold.

Introduction: The this compound Core

The this compound moiety is a key building block in the synthesis of a wide array of heterocyclic compounds. The presence of the acetyl group at the 5-position provides a crucial handle for synthetic modifications, allowing for the facile introduction of diverse functionalities. This synthetic tractability, coupled with the inherent biological relevance of the pyrimidine ring, has made this compound derivatives a fertile ground for the discovery of new bioactive molecules. This guide will systematically explore the significant therapeutic potential of these compounds.

Anticancer Activity: Targeting the Engines of Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key protein kinases that drive tumor growth and proliferation.

Mechanism of Action: Kinase Inhibition

Several critical signaling pathways are implicated in cancer progression, and their dysregulation is a hallmark of many malignancies. This compound derivatives have been shown to target several of these pathways by inhibiting the activity of key kinases.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[1][2] Overexpression or mutation of EGFR is common in various cancers, making it a prime therapeutic target.[2] Certain pyrimidine-5-carbonitrile derivatives have been identified as potent EGFR inhibitors.[3][4] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[4][5]

-

Janus Kinase 2 (JAK2) Inhibition: The JAK/STAT signaling pathway is crucial for hematopoiesis and immune response.[6] Aberrant JAK2 activity is a key driver of myeloproliferative neoplasms.[6] N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors, demonstrating potent enzymatic and cellular activity.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[7] Thienopyrimidine and other pyrimidine derivatives have been investigated as VEGFR-2 inhibitors, showing promise in disrupting tumor neovascularization.[8][9]

Signaling Pathway Visualization

Figure 1: EGFR Signaling Pathway Inhibition.

Quantitative Anticancer Activity

The anticancer potency of this compound derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their efficacy.

| Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile | EGFR | 0.00829 | [3] |

| "" | HepG2 | 3.56 | [3] |

| "" | A549 | 5.85 | [3] |

| N-phenylpyrimidin-2-amine | JAK2 | 0.005 | [6] |

| Thiazolo[4,5-d]pyrimidine | A549 | Various | [10] |

| Pyrido[2,3-d]pyrimidine | A549 | Various | [2][11] |

Structure-Activity Relationship (SAR)

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Key SAR observations include:

-

Substitution at the 2- and 4-positions: Introduction of substituted anilines or other aromatic moieties at these positions is crucial for kinase inhibitory activity, often forming key hydrogen bonds within the ATP-binding pocket.

-

Modifications of the 5-acetyl group: Conversion of the acetyl group into more complex side chains, such as chalcones, can significantly modulate the anticancer profile.

-

Fused ring systems: Annelation of the pyrimidine ring to form structures like thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines often enhances potency and selectivity.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.

Workflow Visualization

Figure 2: MTT Assay Workflow.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

This compound derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanisms of this compound derivatives are still under investigation, but several potential targets have been proposed, including inhibition of essential enzymes in microbial metabolic pathways. Some studies suggest that these compounds may interfere with cell wall synthesis or disrupt membrane integrity.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chalcone Derivative | Pseudomonas aeruginosa | Comparable to Ciprofloxacin | [13] |

| "" | Bacillus subtilis | Comparable to Ciprofloxacin | [13] |

| 5-Iodopyrimidine Analog | E. coli | Good activity | [14] |

| "" | S. aureus | Good activity | [14] |

Structure-Activity Relationship (SAR)

-

Chalcone Moiety: The introduction of a chalcone framework via the 5-acetyl group is a common strategy to enhance antimicrobial activity. The nature and substitution pattern of the aromatic rings in the chalcone moiety significantly influence the potency and spectrum of activity.[15]

-

Thio-derivatives: The presence of a thio-group in the pyrimidine ring can also contribute to enhanced antimicrobial effects.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. This compound derivatives have shown potential as anti-inflammatory agents by targeting enzymes involved in the inflammatory response.

Mechanism of Action

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Some pyrimidine derivatives have shown selective COX-2 inhibitory activity.[13]

-

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent LOX inhibitors.[2][11]

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is assessed by their ability to inhibit the activity of COX-2 and LOX enzymes, with IC50 values indicating their potency.

| Derivative Class | Target | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | Lipoxygenase | 42 | [2][11] |

| Pyrimidine derivative | COX-2 | Comparable to Celecoxib | [13] |

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of pyrimidine derivatives is influenced by their structural features. For instance, the nature of the substituents on the pyrimidine ring can modulate the selectivity and potency of COX-2 or LOX inhibition.[13][16]

Experimental Protocol: Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a buffer solution (e.g., borate buffer), a substrate solution (e.g., linoleic acid), and an enzyme solution (lipoxygenase).

-

Assay Setup: In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, and the enzyme solution.

-

Initiation of Reaction: Start the reaction by adding the substrate solution to all wells.

-

Absorbance Measurement: Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the product.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A common starting material is 5-acetyluracil, which can be readily prepared. The 5-acetyl group then serves as a versatile handle for further elaboration, for example, through Claisen-Schmidt condensation to form chalcones or through other reactions to introduce diverse side chains. Fused pyrimidine systems can be constructed through cyclization reactions of appropriately substituted pyrimidine precursors.[17][18]

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility and the potential for structural modification make them an attractive scaffold for the development of novel therapeutics. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties highlight the versatility of this chemical class. Future research should focus on optimizing the potency and selectivity of these derivatives through rational drug design, guided by a deeper understanding of their structure-activity relationships and mechanisms of action. Further exploration of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro potential into clinically effective treatments.

References

- Dhorajiya, B. D., et al. (2012). Antimicrobial activities of synthesized and characterized this compound-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. Der Pharma Chemica, 4(1), 141-146.

- Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137.

- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.

- Abdel-Aziz, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4647-4664.

- Tantawy, E. S., et al. (2023). Structure–activity relationship of the new compounds in terms of antimicrobial activity. RSC Advances, 13(24), 16458-16471.

- Dhorajiya, B. D., et al. (2016). Design, Synthesis and Comparative Study of Anti-Microbial Activities on Barbituric Acid and Thiobarbituric Acid based Chalcone Derivatives Bearing the Pyrimidine Nucleus. Journal of Heterocyclic Chemistry, 53(5), 1548-1557.

- El-Sayed, M. A. A., et al. (2021). Docking interaction with EGFR of all the tested compounds, 5 and 8a-f. Bioorganic Chemistry, 115, 105234.

- Umar, M. N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5696-5724.

- Abdel-Wahab, B. F., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. New Journal of Chemistry, 45(10), 4647-4664.

- Gieralt, M., et al. (2022).

- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current Organic Chemistry, 26(11), 1049-1065.

- Sakr, A. R., et al. (2023). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 66(4), 245-263.

- Abdel-Aziz, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(10), 4647-4664.

- Li, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1143-1151.

- Singh, H., & Singh, A. (2022). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.

- Abdel-Wahab, B. F., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. New Journal of Chemistry, 45(10), 4647-4664.

- Elkaeed, E. B., et al. (2022).

- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.

- Xie, H., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & medicinal chemistry, 24(12), 2785-2795.

- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2364-2376.

- Abdel-Ghani, T. M., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ChemistrySelect, 5(48), 15243-15253.

- Di Sarno, V., et al. (2023). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 28(14), 5397.

- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.

- Abdel-Ghani, T. M., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ChemistrySelect, 5(48), 15243-15253.

- Sakr, A. R., et al. (2023). Novel synthetic routes for Pyrimidine, Pyridine and Pyrazole Derivatives and Their Antibacterial Evaluation. Russian Journal of Organic Chemistry, 59(Suppl 1), S131-S141.

- Amr, A. G. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & medicinal chemistry, 14(16), 5481-5488.

- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.

- Kumar, R. S., et al. (2014). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 126(5), 1471-1480.

- Wang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 213, 113177.

- Czylkowska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959.

- Kumar, A., et al. (2011). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Journal of the Korean Chemical Society, 55(4), 633-639.

- Afonin, A. V., et al. (2023). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 21(11), 567.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, A… [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

5-Acetylpyrimidine: A Heterocyclic Keystone for Advanced Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids.[1][2] Within this privileged class of heterocycles, 5-acetylpyrimidine stands out as a uniquely versatile building block. Its strategic placement of a reactive acetyl group on the electron-deficient pyrimidine ring provides a synthetic handle for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical role in the generation of novel therapeutics. We will dissect key reaction pathways, provide validated experimental protocols, and illuminate the chemical logic that makes this molecule an indispensable tool for researchers in drug discovery and advanced materials.

Core Attributes of the this compound Scaffold

This compound, also known as 1-(pyrimidin-5-yl)ethan-1-one, is a deceptively simple molecule whose utility is derived from the interplay between its two key features: the pyrimidine ring and the acetyl substituent.

-

The Pyrimidine Ring: As a diazine, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 3. This electronic nature influences the reactivity of its substituents and provides sites for hydrogen bonding, which is critical for molecular recognition in biological systems.[3]

-

The 5-Acetyl Group: The methyl ketone at the 5-position is the primary center of reactivity. The α-protons of the methyl group are acidic and readily abstracted by base to form an enolate, initiating a cascade of possible condensation reactions. The carbonyl carbon itself is a potent electrophile, susceptible to nucleophilic attack.

This duality makes this compound a powerful synthon for accessing diverse chemical libraries.

Physicochemical Properties

A clear understanding of a building block's physical properties is a prerequisite for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 10325-70-9 | [4] |

| Molecular Formula | C₆H₆N₂O | [4] |

| Molecular Weight | 122.12 g/mol | [4] |

| Synonyms | 1-(Pyrimidin-5-yl)ethan-1-one, Methyl 5-pyrimidinyl ketone | [4] |

| Storage | 2-8°C, Refrigerator, Inert atmosphere | [4][5] |

Synthesis of the Acetylpyrimidine Core

While this compound itself is commercially available, understanding the synthesis of its substituted analogues is crucial for creating novel derivatives. A robust and efficient one-pot methodology allows for the construction of a highly functionalized this compound core from simple, readily available starting materials.

One-Pot Synthesis of a Substituted this compound Derivative

This procedure details the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a representative example of a multi-component reaction that rapidly builds complexity.[1][6]

Reaction Principle: The synthesis is a condensation reaction between a guanidine derivative (phenylsulfonyl guanidine) and a β-dicarbonyl compound (acetylacetone), with triethyl orthoformate acting as a cyclizing agent. The acetylacetone provides the C4, C5, C6, and the acetyl and methyl substituents, while the guanidine provides the N1, C2, and N3 atoms of the pyrimidine ring.

Experimental Protocol: Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide [1][6]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylsulfonyl guanidine (0.05 mol) and acetylacetone (0.1 mol).

-

Reagent Addition: Add triethyl orthoformate (5 mL) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After 6 hours, cool the reaction mixture to room temperature. A precipitate will form.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield orange crystals.

This method exemplifies how the acetylpyrimidine core can be constructed and functionalized simultaneously, offering a convergent approach to complex derivatives.

Key Reactions and Transformations: The Claisen-Schmidt Condensation

The most powerful and widely utilized reaction involving this compound is the Claisen-Schmidt condensation . This base-catalyzed reaction between an enolizable ketone (this compound) and a non-enolizable aromatic aldehyde is the cornerstone for synthesizing chalcones, which are themselves critical intermediates for a vast range of heterocyclic compounds and biologically active molecules.[7]

Causality of the Reaction: The reaction's success hinges on the differential reactivity of the two carbonyl partners. The aromatic aldehyde lacks α-hydrogens and thus cannot self-condense. The this compound provides the acidic α-protons, allowing for the selective formation of a single enolate nucleophile. The subsequent condensation and dehydration are driven by the formation of a highly conjugated and thermodynamically stable α,β-unsaturated carbonyl system.

Validated Protocol: Synthesis of this compound-Based Chalcones

This protocol provides a standardized, reliable method for synthesizing chalcones from this compound and various aromatic aldehydes.[8][9]

Materials & Equipment:

-

This compound (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Ethanol (95%)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-50% aqueous solution

-

Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel, TLC plates

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected aromatic aldehyde in a suitable volume of ethanol (approx. 15-20 mL per mmol of reactant). Stir at room temperature until a homogenous solution is formed.

-

Catalyst Addition: Cool the flask in an ice bath. To the stirred solution, add the aqueous KOH or NaOH solution dropwise. Rationale: The exothermic nature of the initial aldol addition requires temperature control to prevent side reactions. Dropwise addition of the strong base ensures controlled formation of the enolate.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 4-8 hours). The formation of a precipitate is a common indicator of product formation.

-

Work-up and Isolation: Once complete, pour the reaction mixture into a beaker of ice-cold water (approx. 100 mL). Stir for 20 minutes to ensure complete precipitation of the crude product. Rationale: The chalcone product is typically a water-insoluble solid. Pouring the reaction mixture into water causes it to precipitate out, separating it from the water-soluble base and any remaining ethanol.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral. The crude solid can then be purified by recrystallization from ethanol to yield the pure chalcone derivative.

Applications in Drug Discovery

The true power of this compound as a building block is realized in its application as a precursor to potent therapeutic agents. The pyrimidine core is a well-established pharmacophore, and the chalcones derived from this compound are versatile intermediates for synthesizing a wide range of biologically active heterocyclic systems.[10]

Case Study: Anti-inflammatory Chalcones

A study focused on the design of novel anti-inflammatory agents utilized 5-acetyl pyrimidine 2,4,6-trione to synthesize a series of chalcones.[10] These compounds were evaluated for their potential to inhibit the COX-2 receptor. Molecular docking studies revealed that these chalcone derivatives exhibited a range of binding affinities, with the most promising compounds showing strong interactions with the receptor, indicating potential for high anti-inflammatory activity.[10] This work underscores a key strategy: using the this compound core to generate chalcones, which then serve as rigid scaffolds for positioning various aryl substituents to optimize binding to a biological target.

Overview of Biological Activities

The chalcones and subsequent cyclized derivatives originating from this compound have demonstrated a broad spectrum of pharmacological activities.

| Derivative Class | Biological Activity | Target/Mechanism (Example) | Reference(s) |

| Pyrimidine-based Chalcones | Anti-inflammatory | COX-2 Receptor Inhibition | [10] |

| Pyrimidine-based Chalcones | Antibacterial / Antifungal | - | [11] |

| Thienyl-pyrimidine derivatives | Anticancer (Cytotoxic) | Prostate Cancer Cell Lines (DU-145) | [12] |

| Pyrido[2,3-d]pyrimidines | Antioxidant | Lipoxygenase (LOX) Inhibition | [13][14] |

Potential in Materials Science: A Frontier of Opportunity

While the application of this compound is most mature in medicinal chemistry, its structural features suggest significant, largely untapped potential in materials science. Direct literature on this compound in polymers or materials is sparse; however, by analogy to related heterocyclic building blocks, we can project future applications.

-

Polymer Synthesis: The acetyl group can participate in polymerizations that require ketone functionalities. Furthermore, pyridine-containing polymers are known for their thermal stability and unique electronic properties.[15] this compound could serve as a monomer or cross-linking agent to impart these properties into new high-performance polymers.

-

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring are excellent coordination sites for metal ions. Related compounds like 2-amino-5-acetylpyridine are known to be used in constructing MOFs.[16] this compound could similarly act as an organic linker to create novel porous materials with potential applications in gas storage, catalysis, and sensing.

The exploration of this compound in these areas represents a promising avenue for future research.

Spectroscopic Characterization

Structural confirmation is paramount in synthesis. While full spectral data for the parent this compound is available from commercial suppliers, the following provides representative ¹H NMR data for a key derivative, demonstrating the characteristic chemical shifts.[5]

¹H NMR Data for N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide in DMSO-d₆: [1][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.49 | Singlet | 3H | Acetyl (CH₃) |

| 2.52 | Singlet | 3H | Ring Methyl (CH₃) |

| 7.57–7.66 | Multiplet | 3H | Ar-H |

| 8.00–8.02 | Multiplet | 2H | Ar-H |

| 8.93 | Singlet | 1H | Pyrimidine C6-H |

| 12.34 | Singlet | 1H | NH |

The downfield shift of the pyrimidine proton (8.93 ppm) is characteristic of a proton on an electron-deficient aromatic ring.

Conclusion

This compound is far more than a simple heterocyclic ketone; it is a strategic precursor that offers chemists multiple handles for synthetic manipulation. Its value is derived from the distinct reactivity of its acetyl group, which enables reliable and versatile Claisen-Schmidt condensations, coupled with the inherent electronic and coordinating properties of the pyrimidine ring. This combination provides an efficient pathway to construct complex molecular architectures, particularly chalcones and their subsequent cyclized derivatives, which have shown immense promise in drug discovery. While its role in materials science is still emerging, the fundamental properties of this building block suggest a bright future in the development of novel functional materials. This guide serves as a foundational resource for unlocking the full potential of this powerful heterocyclic keystone.

References

- Docking and synthesis of 5-acetyl pyrimidine chalcones. (2024). Vertex AI Search.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). International Journal of Pharmaceutical Sciences and Research.

- Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.).

- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. (2019). Current Bioactive Compounds.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie.

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.

- Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. (2025).

- 2-Amino-5-acetylpyridine. (n.d.). Pipzine Chemicals.

- Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. (2025). Bioorganic Chemistry.

- 10325-70-9|this compound|BLD Pharm. (n.d.). BLD Pharm.

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.

- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). Journal of the Indian Chemical Society.

- This compound. (n.d.). NIST WebBook.

- Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. (n.d.). Cardiff University.

- This compound. (n.d.).

- Claisen–Schmidt condens

- Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condens

- Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condens

- Novel Pyrimidine Derivatives from 2,5-Dichloro-3-acetylthienyl Chalcones as Antifungal, Antitubercular and Cytotoxic Agents. (n.d.).

- 10325-70-9 Cas No. | this compound. (n.d.). Apollo Scientific.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed.

- Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. (n.d.). MDPI.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties. (n.d.). RSC Publishing.

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 10325-70-9|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]

- 12. nevolab.de [nevolab.de]

- 13. researchgate.net [researchgate.net]

- 14. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. A novel high temperature vinylpyridine-based phthalonitrile polymer with a low melting point and good mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

An In-Depth Technical Guide to the Physical Properties of 5-Acetylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of 5-Acetylpyrimidine (CAS No. 10325-70-9), a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Understanding the solubility and melting point of this compound is fundamental for its synthesis, purification, formulation, and application in various research and development settings. This document delves into the experimentally determined values for these properties, the methodologies for their measurement, and the scientific principles that govern them.

Introduction to this compound: A Versatile Building Block

This compound, with the molecular formula C₆H₆N₂O, is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structure, featuring a pyrimidine ring and an acetyl group, provides multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. An accurate understanding of its physical characteristics is a prerequisite for its effective utilization in synthetic and formulation chemistry.

Core Physical Properties of this compound

The physical properties of a compound dictate its behavior in various chemical and biological systems. For this compound, the melting point and solubility are critical parameters for its handling, purification, and formulation.

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the established melting point is in the range of 87-88 °C [1]. A sharp melting range within this window is indicative of a high-purity sample.

Solubility Profile

| Property | Value | Source |

| Melting Point | 87-88 °C | Apollo Scientific[1] |

| Water Solubility | 13.5 mg/mL | Ambeed[2] |

Experimental Determination of Physical Properties

The accurate determination of melting point and solubility relies on standardized and well-controlled experimental protocols. The following sections detail the methodologies that are both widely accepted and appropriate for a compound such as this compound.

Melting Point Determination: The Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a solid crystalline substance.

Causality Behind Experimental Choices: This method is preferred for its accuracy, small sample requirement, and the ability to observe the melting process directly. The use of a calibrated thermometer and a controlled heating rate are crucial for obtaining a precise and reproducible melting range. A sharp melting range (typically 0.5-1 °C) is a strong indicator of a pure compound, while a broad melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts are recorded as the melting range.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a classic and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Causality Behind Experimental Choices: This method is designed to ensure that the solvent becomes saturated with the solute, reaching a state of thermodynamic equilibrium. The extended incubation period with agitation allows for the maximum amount of the compound to dissolve. Subsequent filtration or centrifugation is critical to remove any undissolved solid, ensuring that the concentration of the supernatant accurately reflects the solubility.

Experimental Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Conclusion

The physical properties of this compound, specifically its melting point of 87-88 °C and water solubility of 13.5 mg/mL, are foundational data for its application in scientific research and drug development. The methodologies outlined in this guide provide a framework for the reliable and accurate determination of these critical parameters. A thorough understanding and precise measurement of these properties are essential for ensuring the quality, consistency, and efficacy of this important chemical building block and its downstream applications.

References

- Pharmaffili

- NIST. This compound. [Link][5]

Sources

A Spectroscopic Guide to 5-Acetylpyrimidine: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction: The Analytical Imperative for 5-Acetylpyrimidine

This compound (C₆H₆N₂O, Molar Mass: 122.12 g/mol , CAS No: 10325-70-9) is a heterocyclic ketone of significant interest in medicinal chemistry and materials science. As a key building block, its precise molecular architecture is fundamental to the downstream synthesis of novel pharmaceutical agents and functional materials. The unambiguous confirmation of its structure and purity is therefore not merely a procedural step but a cornerstone of scientific validity and developmental success.

This technical guide provides an in-depth analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal methods offers an irrefutable confirmation of the compound's identity and structural integrity. We will explore not only the spectral data itself but also the causality behind the experimental observations, providing researchers and drug development professionals with a practical and theoretical framework for their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the gold standard for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, we can map the chemical environment of each atom, revealing the molecular skeleton and the connectivity of its constituent parts.

Expertise in Practice: Causality in Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with exchangeable protons or those requiring enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative. For this compound, CDCl₃ provides excellent solubility and minimal interference, making it the solvent of choice for this analysis. The selection of a 400 MHz or higher field strength spectrometer is deliberate; it provides the necessary resolution to clearly distinguish between the closely spaced signals of the pyrimidine ring protons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, typically with 16-32 scans.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence, requiring a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

¹H NMR: Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of all proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.42 | Singlet | 1H | H-2 |

| 9.22 | Singlet | 2H | H-4, H-6 |

| 2.75 | Singlet | 3H | -C(=O)CH ₃ |

| Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2] |

Interpretation:

-

δ 9.42 (s, 1H): This highly deshielded singlet corresponds to the proton at the C-2 position of the pyrimidine ring. Its significant downfield shift is a direct result of being positioned between two electron-withdrawing nitrogen atoms.

-

δ 9.22 (s, 2H): This singlet, integrating to two protons, is assigned to the equivalent protons at the C-4 and C-6 positions. These protons are also strongly deshielded by the adjacent ring nitrogens.

-

δ 2.75 (s, 3H): This upfield singlet, integrating to three protons, is characteristic of the methyl group protons of the acetyl moiety. Its chemical shift is typical for a methyl ketone.

¹³C NMR: Data and Interpretation

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| 197.5 | C =O |

| 160.0 | C-4, C-6 |

| 158.0 | C-2 |

| 132.0 | C-5 |

| 26.5 | -C H₃ |

| Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2] |

Interpretation:

-

δ 197.5: This peak in the far downfield region is unequivocally assigned to the carbonyl carbon of the acetyl group, a characteristic shift for ketones.[3]

-

δ 160.0 & 158.0: These signals correspond to the carbons of the pyrimidine ring that are bonded to hydrogen (C-2, C-4, C-6). Their downfield position is due to the electronegativity of the adjacent nitrogen atoms.

-

δ 132.0: This signal is assigned to the quaternary carbon (C-5), which is substituted with the acetyl group.

-

δ 26.5: This upfield signal is characteristic of the aliphatic methyl carbon of the acetyl group.

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. When subjected to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This provides a molecular "fingerprint" and allows for the rapid identification of key functional groups.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Data and Interpretation

The IR spectrum is dominated by absorptions corresponding to the carbonyl and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3050 | Medium | C-H Stretch | Aromatic (Pyrimidine ring) |

| ~1705 | Strong, Sharp | C=O Stretch | Ketone |

| ~1570, 1470, 1410 | Medium-Strong | C=C and C=N Stretch | Aromatic (Pyrimidine ring) |

| ~1360 | Medium | C-H Bend | Methyl group (-CH₃) |

| Data interpreted from typical values for aromatic ketones and pyrimidine derivatives.[4][5] |

Interpretation:

-

~1705 cm⁻¹ (C=O Stretch): The most prominent peak in the spectrum is the strong, sharp absorption around 1705 cm⁻¹. This is the defining characteristic of the carbonyl (C=O) stretching vibration of the ketone group.[4] Its position indicates a conjugated ketone, as the C=O bond is conjugated with the pyrimidine ring.

-

~3050 cm⁻¹ (Aromatic C-H Stretch): This absorption, appearing just above 3000 cm⁻¹, is typical for C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of the aromatic pyrimidine ring.

-

~1570, 1470, 1410 cm⁻¹ (Ring Stretching): These multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.

-

~1360 cm⁻¹ (Methyl C-H Bend): This absorption corresponds to the symmetric bending (umbrella) mode of the methyl group's C-H bonds.

Caption: Correlation between functional groups and their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•). The excess energy imparted during ionization causes this ion to fragment in predictable ways.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum: Data and Interpretation

The mass spectrum confirms the molecular weight and reveals key structural motifs through fragmentation.

| m/z | Relative Intensity | Assignment |

| 122 | High | [M]⁺• (Molecular Ion) |

| 107 | High | [M - CH₃]⁺ |

| 79 | High | [M - CH₃CO]⁺ or [C₄H₃N₂]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ (Acylium ion) |

| Data sourced from the NIST Chemistry WebBook.[6] |

Interpretation:

-

m/z 122 [M]⁺•: The presence of a strong peak at m/z 122 confirms the molecular weight of this compound (122.12 g/mol ). This is the molecular ion peak.

-

m/z 107 [M - 15]⁺: A significant peak is observed at m/z 107, corresponding to the loss of 15 mass units. This is a classic fragmentation pattern representing the loss of a methyl radical (•CH₃) from the molecular ion.[7][8]

-

m/z 79 [M - 43]⁺: This peak corresponds to the loss of 43 mass units from the molecular ion, which represents the cleavage of the entire acetyl radical (•COCH₃), leaving the pyrimidinyl cation.

-

m/z 43 [CH₃CO]⁺: The base peak (the most intense peak) at m/z 43 is the highly stable acylium cation. This ion is formed by the cleavage of the bond between the carbonyl carbon and the pyrimidine ring. The exceptional stability of this ion makes it the most abundant fragment.[9]

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and Mass Spectrometry provides a robust and internally consistent characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the atomic framework, IR spectroscopy confirms the presence of the critical ketone and pyrimidine functional groups, and Mass Spectrometry validates the molecular weight while revealing a logical fragmentation pattern. Each technique provides a unique piece of the molecular puzzle, and together, they form a self-validating system that confirms the structure with a high degree of certainty. For researchers in drug discovery and materials science, this comprehensive spectroscopic analysis is an indispensable tool for ensuring the identity, purity, and quality of foundational chemical entities.

References

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- Wikipedia.

- Bioregistry.

- National Institute of Standards and Technology (NIST). This compound - NIST Chemistry WebBook. [Link]

- AIST.

- Chemistry LibreTexts.

- Human Metabolome Database. 1H NMR Spectrum for Pyridine. [Link]

- Science Ready.

- University of Puget Sound. NMR Chemical Shifts. [Link]

- ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

- Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- eGyanKosh.

- National Institutes of Health (NIH). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. [Link]

- Varian, Inc. 1H NMR data (400MHz, pyridine-d5, 363K)

- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

- Chemguide. Interpreting C-13 NMR spectra. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Indonesian Journal of Science & Technology.

- ResearchG

- Spectroscopy Online.

- National Institutes of Health (NIH).

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chemguide.co.uk [chemguide.co.uk]

The Emerging Role of 5-Acetylpyrimidine as a Scaffold for Epigenetic Modulators: A Technical Guide

Abstract

Epigenetic modifications, the heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular function and are increasingly implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The enzymes that "write," "erase," and "read" these modifications—such as histone acetyltransferases (HATs), histone deacetylases (HDACs), and bromodomains—have become critical targets for therapeutic intervention. Within the landscape of small molecule modulators, the pyrimidine scaffold has proven to be a versatile and privileged structure. This technical guide explores the burgeoning potential of 5-acetylpyrimidine as a core chemical entity for the design and development of novel epigenetic probes and inhibitors. While direct studies on this compound in epigenetics are nascent, compelling evidence from its close analogues, 5-acetylcytosine and 5-acetyluracil, suggests its significant promise. We will delve into the mechanistic rationale for its use, provide detailed protocols for its synthesis and evaluation, and present a forward-looking perspective on its application in drug discovery and chemical biology.

Introduction: The Epigenetic Landscape and the Promise of Pyrimidines

The regulation of gene expression is a highly dynamic process orchestrated by a complex interplay of proteins and chemical modifications that collectively form the epigenome.[1][2] Key among these are the acetylation and deacetylation of lysine residues on histone tails, a process governed by the opposing actions of HATs and HDACs.[3][4][5] Histone acetylation is generally associated with a more open chromatin structure (euchromatin), facilitating gene transcription, while deacetylation leads to a condensed chromatin state (heterochromatin) and transcriptional repression.[6][7] Dysregulation of this balance is a hallmark of many cancers, making HDAC inhibitors a validated class of anti-cancer agents.[4][5]

Pyrimidine derivatives are ubiquitous in biology, forming the backbone of nucleic acids (cytosine, thymine, and uracil) and participating in a myriad of cellular processes.[8][9][10] Their inherent ability to engage in hydrogen bonding and other molecular interactions makes them ideal scaffolds for the design of enzyme inhibitors and chemical probes.[10]

This compound: A Scaffold of Interest

This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with an acetyl group at the 5-position.[11] Its chemical structure presents several features that make it an attractive starting point for the development of epigenetic modulators.

Chemical Properties and Synthesis

The synthesis of this compound derivatives can be achieved through various established organic chemistry routes. A generalizable synthetic scheme is presented below. The specific reaction conditions and purification methods would be optimized based on the desired final compound.

Protocol 1: General Synthesis of this compound Derivatives

-

Starting Materials: Commercially available pyrimidine precursors, acetylating agents (e.g., acetic anhydride, acetyl chloride), and appropriate solvents (e.g., dichloromethane, tetrahydrofuran).

-

Reaction Setup: Assemble a dry, inert-atmosphere reaction apparatus. Dissolve the pyrimidine starting material in the chosen solvent.

-

Acetylation: Slowly add the acetylating agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). A catalyst, such as a Lewis acid, may be required.

-

Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with an appropriate aqueous solution. Extract the product into an organic solvent. Dry the organic layer and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final this compound derivative using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Mechanistic Rationale: Lessons from 5-Acetylcytosine and 5-Acetyluracil

While direct data on this compound's interaction with epigenetic enzymes is limited, compelling evidence from its nucleobase analogues provides a strong rationale for its investigation. A study on homologues of epigenetic pyrimidines revealed that 5-acetylcytosine has an enhancing effect on transcription, whereas 5-acetyluracil has an inhibitory effect when incorporated into DNA templates.[12][13] This dichotomy suggests that the acetyl group at the 5-position of the pyrimidine ring can be recognized differently by the transcriptional machinery and potentially by epigenetic regulatory proteins.

This finding opens up the possibility that small molecules based on the this compound scaffold could mimic these interactions and modulate the activity of enzymes that recognize acetylated lysines, such as bromodomains ("readers") or HDACs ("erasers").

Designing this compound-Based Epigenetic Probes and Inhibitors